5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride - 210538-68-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Catalog Number: EVT-1628473
CAS Number: 210538-68-4
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of Piperidine Derivatives: One common approach involves the cyclization of suitably substituted piperidine derivatives. For example, condensation of ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates with guanidine hydrochloride in the presence of sodium ethoxide can yield 2-amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. []
  • Alkylation of Pyrido[4,3-d]pyrimidines: Another method involves the alkylation of pre-formed pyrido[4,3-d]pyrimidines. For instance, reacting 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with appropriate aralkyl bromides in N,N-dimethylformamide with a catalytic amount of sodium iodide yields derivatives with di- and trimethoxyaralkyl substitution at the 6-position. []
  • Multicomponent Reactions: Researchers have also explored multicomponent reactions for synthesizing complex pyrido[4,3-d]pyrimidines. For instance, a one-pot reaction of 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and aromatic aldehydes in the presence of aluminate sulfonic acid nanoparticles under solvent-free conditions can yield pyrido[2,3-d]pyrimidinone derivatives. []
Chemical Reactions Analysis
  • Alkylation: The amino group can be readily alkylated with various alkyl halides or other alkylating agents. This reaction allows for the introduction of diverse substituents, influencing the compound's lipophilicity, solubility, and interactions with biological targets. []
  • Acylation: The amino group can also undergo acylation reactions with acyl chlorides or anhydrides, affording amide derivatives. Amide bond formation is a valuable strategy in medicinal chemistry for modulating pharmacological properties and improving metabolic stability. []
  • Suzuki Coupling: Utilizing palladium-catalyzed cross-coupling reactions like the Suzuki reaction, aryl or heteroaryl groups can be introduced to the pyrimidine ring. This reaction expands the diversity of substituents and facilitates structure-activity relationship studies. []
Mechanism of Action
  • Inhibition of Dihydrofolate Reductase (DHFR): Certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been found to inhibit DHFR, an enzyme involved in folate metabolism. [] This inhibition disrupts DNA synthesis and cell proliferation, making them potential anticancer or antimicrobial agents.
  • Antagonism of TASK-3 Potassium Channels: Studies have shown that specific 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives act as antagonists of TASK-3 potassium channels, which are involved in regulating neuronal excitability. [, , ] This antagonism has potential implications for treating neurological disorders.
  • Inhibition of Heat Shock Protein 90 (HSP90): Research has identified tetrahydropyrido[4,3-d]pyrimidine derivatives as inhibitors of HSP90, a chaperone protein involved in tumor cell survival. [, ] Inhibition of HSP90 leads to the degradation of client proteins critical for cancer cell growth and survival.
Applications
  • Anticancer Agents: Several derivatives have shown potent cytotoxicity against various cancer cell lines. For example, diaryl urea derivatives bearing the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl group exhibited significant cytotoxicity against Bel-7402 and A549 cancer cell lines, outperforming the known anticancer agent sorafenib. []
  • Antimicrobial Agents: Studies have demonstrated the antimicrobial potential of certain derivatives against bacteria and fungi. Notably, compounds within this class have shown activity against strains such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, and various fungi. [, ]
  • Antimalarial Agents: Research in the past explored the antimalarial activity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. Some compounds showed promising results against Plasmodium berghei in mice models and exhibited activity comparable to quinine hydrochloride. []
  • Enzyme Inhibitors: This scaffold is particularly interesting for developing enzyme inhibitors. For example, researchers have synthesized derivatives targeting dihydrofolate reductase (DHFR) from various organisms, including Pneumocystis carinii, Toxoplasma gondii, Mycobacterium avium, and rat liver. [] Other derivatives have shown inhibitory activity against heat shock protein 90 (HSP90). []
  • Modulators of Ion Channels: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have emerged as potent and selective antagonists of the TASK-3 potassium channel, a potential therapeutic target for neurological disorders. These antagonists showed promising results in modulating sleep architecture in rodent models. []

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines (IX)

  • Compound Description: This series of compounds explored variations in the 6-position substituent with benzyl and pyridylmethyl groups. [] These compounds were investigated for their antimalarial and antibacterial properties. [] Some exhibited potent activity against Plasmodium berghei in mice, demonstrating greater potency than quinine hydrochloride. [] Several compounds also displayed in vitro activity against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. []

7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine (7a-7t)

  • Compound Description: This series explored variations in the N-phenyl substituent of the thieno[2,3-d]pyrimidine scaffold. [] The compounds were synthesized from 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidine. [] Many compounds in this series demonstrated significant antibacterial and antifungal activities. []
  • Compound Description: This collection of compounds showcases a variety of fused thieno[2,3-d]pyrimidines, exploring diverse ring systems and substitutions. [] These compounds were synthesized by cyclizing fused 2-aminothiophenene-3-carbonitriles. [] Several compounds displayed strong inhibitory effects against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, Streptococcus faecium, Lactobacillus casei, and Pediococcus cerevisiae. [] Additionally, three compounds exhibited antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro. []

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Compound Description: This compound served as a central structure for developing di- and trimethoxyaralkyl substituted analogs. [] It is synthesized from 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. []

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver, demonstrating selectivity for the T. gondii enzyme. [] It was synthesized by alkylating 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with the appropriate aralkyl bromide. []

2,6-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives

  • Compound Description: This series explored various substituents at the 2- and 6- positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold. [] The synthesis involved a multistep process using benzylamine or α-aminopyridine and methyl acrylate as starting materials. [] Some of these compounds demonstrated analgesic and anti-inflammatory effects. []

Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate

  • Compound Description: This compound, with its confirmed crystal structure, demonstrates the planar nature of the fused thieno[2,3-d]pyrimidine ring system. []

6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate

  • Compound Description: This compound, with its determined crystal structure, reveals the specific dihedral angles between the pyrimidine ring and its substituents. []

2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl substituted diaryl urea derivatives

  • Compound Description: This series explored the incorporation of a diaryl urea moiety onto the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. [] These compounds exhibited potent cytotoxicity against Bel-7402 and A549 cancer cell lines, with some showing superior activity compared to sorafenib. []

4-Amino-2-bromo-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]-pyrimidine

  • Compound Description: This compound's crystal structure confirmed the bromine atom's position on the pyrimidine ring. []
  • Compound Description: This series investigated tetrahydropyrido[4,3-d]pyrimidines with various substitutions as potential HIV-1 NNRTIs. [] Compound 10c, the most potent inhibitor, demonstrated broad-spectrum antiviral activity and improved resistance profiles compared to efavirenz and etravirine. [] It exhibited desirable physicochemical properties, metabolic stability, lower cytochrome P450 inhibition, and reduced hERG blockade liability. [] In vivo studies in rats revealed excellent safety properties without toxicity or organ damage. []

5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine compound with bioactivity

  • Compound Description: This series explored substituent variations on the 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine scaffold, specifically at the 2- and 6- positions. [] The synthesized compounds exhibited inhibitory effects on breast cancer cells (MCF-7). []

2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

  • Compound Description: This compound, synthesized from 2-amino-6-methyluracil, highlights the feasibility of introducing a hydroxymethyl group at the 6-position of the tetrahydropyrido[3,2-d]pyrimidine scaffold. []

N-Aryl‑5,6,7,8‑tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds was synthesized using a microwave-enhanced method and evaluated for their cytotoxic effects. [] Several compounds exhibited promising activity against human pulmonary carcinoma (A549), murine BALB/c spontaneous colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cell lines. []
  • Compound Description: This series focuses on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potential inhibitors of mTOR and PI3K, key enzymes involved in cell growth and survival. []

2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols

  • Compound Description: This series investigates the synthesis of 2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols from readily available starting materials, ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates and guanidine hydrochloride. []

2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8- carboxylates (7a-j)

  • Compound Description: This series of compounds explores the synthesis and reactivity of 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8- carboxylates, highlighting the potential of these compounds as building blocks for more complex structures. []

Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives as anticancer agents

  • Compound Description: This series was designed based on the pharmacophore of ONC201, a small molecule anticancer agent. [] These compounds demonstrated potent anticancer activity by inhibiting AKT and ERK phosphorylation, inducing Foxo3a dephosphorylation, and promoting TRAIL and ATF4 expression in PC-3 cells. [] SAR studies revealed that modifications of the core structure significantly impact cellular activities, leading to compounds with over 100 times greater potency than ONC201. []

Tetrahydropyrido[4,3-d]pyrimidine derivatives as smoothened antagonists

  • Compound Description: This series investigated novel tetrahydropyrido[4,3-d]pyrimidine derivatives as smoothened (Smo) antagonists for treating medulloblastoma and other hedgehog (Hh) pathway-related malignancies. [] Compound 24 exhibited superior potency compared to vismodegib, the first FDA-approved Smo inhibitor, demonstrating three times greater potency in the NIH3T3-GRE-Luc reporter gene assay. [] It exhibited improved physicochemical properties, leading to favorable PK profiles in rats and beagle dogs. [] Notably, compound 24 displayed a good safety profile in vitro and significant tumor regression in a mouse xenograft model. []

Tetrahydropyrido[4,3-d]pyrimidine amides as TGR5 agonists

  • Compound Description: This series, derived from high-throughput screening (HTS), explores tetrahydropyrido[4,3-d]pyrimidine amides as potent and orally bioavailable TGR5 agonists for treating diabetes and metabolic syndrome. [] Compound 16 demonstrated acceptable potency and pharmacokinetic properties, enabling in vivo assessment in dogs. [] Calibration studies revealed a correlation between potency in human in vitro assays, an ex vivo human whole blood assay, and the dog model, suggesting the potential for translating preclinical findings to humans. []
  • Compound Description: This series investigates tetrahydropyrido[4,3-d]pyrimidine derivatives as potential heat shock protein 90 (HSP90) inhibitors. [] Molecular docking and comparative molecular field analysis (CoMFA) were employed to understand the structure-activity relationship and design novel inhibitors. [] The study identified key structural features influencing inhibitory activity, including the presence of bulky substituents on specific positions of the scaffold. []

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione (2)

  • Compound Description: This compound represents a new class of antithrombotic compounds with favorable cerebral and peripheral effects. [] Synthesized from an enamine precursor, this compound can be further derivatized via hydrogenolysis and alkylation. []

6,7,8,9-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine-5(10H)-ones (3) and -6(10H)-ones (4)

  • Compound Description: These isomers were synthesized and further derivatized to explore their reactivity and potential as synthetic intermediates. []

Pyrido[2,3-d]pyrimidinone derivatives

  • Compound Description: Synthesized via a green chemistry approach using a recyclable carbonaceous catalyst, these compounds were constructed from readily available starting materials. [] The process shows high regio- and diastereoselectivity, resulting in excellent yields. []

Bis(2-amino-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile) and bis(7'-amino-1',3'-dimethyl-2,2',4'-trioxo-1',2',3',4'-tetrahydrospiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile) derivatives

  • Compound Description: This series features complex bis-spiro compounds incorporating chromene, indoline, and pyrano[2,3-d]pyrimidine moieties, showcasing the diversity achievable through multicomponent reactions. []

Tetrahydrobenzothieno[2,3-d]pyrimidine and Tetrahydrobenzothienotriazolopyrimidine Derivatives

  • Compound Description: This study focuses on the synthesis and antimicrobial evaluation of five distinct series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. [] The research highlights the influence of various substituents on the antimicrobial activity against different bacterial and fungal strains. []

Tetrahydropyrido[4,3-d]pyrimidines as Hsp90 Inhibitors

  • Compound Description: This research describes the discovery and optimization of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as potent and selective inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. [] Structure-activity relationship (SAR) studies led to the identification of compound 73, which exhibited potent in vitro and in vivo antitumor activity with a good safety profile. []

5-Substituted Tetrahydro[2,3-D]pyrimidines

  • Compound Description: This research presents a novel synthetic route for preparing 5-substituted tetrahydropyrido[2,3-d]pyrimidines starting from acyclic aldehydes. [] This concise and efficient method highlights the possibility of introducing diverse substituents at the 5-position of the tetrahydropyrido[2,3-d]pyrimidine scaffold. []

Substituted fluoroquinolones

  • Compound Description: This study describes the synthesis of new fluoroquinolone analogs using conventional and microwave irradiation techniques. [] The synthesized compounds were evaluated for their antimicrobial activity against various microorganisms. []

E‐2‐Amino‐4‐aryl‐8‐(arylmethylene)‐5,6,7,8‐tetrahydrobenzo [d]pyrimidines

  • Compound Description: This series investigates the base-catalyzed cyclocondensation of α,α'-bis(arylmethylene)cyclohexanones with guanidine hydrochloride to synthesize E-2-amino-4-aryl-8-(arylmethylene)-5,6.7,8-tetrahydrobenzo[d]pyrimidines. [] The study also explores the synthesis of similar compounds using α,α'-bis(arylmethylene)cyclopentanones as starting materials. []

5,7-Diarylpyrido[4,3-D]pyrimidines

  • Compound Description: This study describes the synthesis of a series of 5,7-diarylpyrido[4,3-d]pyrimidines from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides. [] The research highlights the versatility of these compounds as building blocks for more complex structures. []

5H-chromeno[4,3-d]pyrimidines

  • Compound Description: This study presents a novel multicomponent cascade reaction for synthesizing highly functionalized 5H-chromeno[4,3-d]pyrimidines. [] This efficient method uses readily available starting materials and highlights the potential for generating diverse libraries of these compounds for drug discovery. []

Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

  • Compound Description: This study focuses on the synthesis and antimicrobial evaluation of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. [] The research highlights the influence of various substituents on the antimicrobial activity against different bacterial and fungal strains. []

Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This study describes the synthesis of a series of tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones labeled with carbon-14 in the 2-position of the pyrimidinone moiety. [] This series explores the potential of incorporating a radiolabel into the pyrido[4,3-d]pyrimidine scaffold for various applications, such as drug metabolism and pharmacokinetic studies.

N-[2,5,7,8-tetrahydropyride[2,3-d]pyrimidin-6-yl) alkyl]benzoyl]-L-glutamic acid derivatives

  • Compound Description: This study focuses on the synthesis and antitumor activity of N-[2,5,7,8-tetrahydropyride[2,3-d]pyrimidin-6-yl) alkyl]benzoyl]-L-glutamic acid derivatives. [] The research highlights the potential of these compounds as antitumor agents and explores the structure-activity relationship (SAR) for optimizing their activity. []

6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This study describes a one-step synthesis of 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines. [] The research highlights the efficiency and versatility of this method for accessing diversely substituted pyrido[3,4-d]pyrimidine derivatives. []

Fused coumarino-[3, 4-d]pyrimidine derivatives

  • Compound Description: This study focuses on the synthesis and anticancer evaluation of various fused coumarino-[3, 4-d]pyrimidine derivatives. [] The research highlights the cytotoxic activity of these compounds against the hepatocellular carcinoma cell line (HepG2). []

CDZ173 (Leniolisib)

  • Compound Description: CDZ173 is a potent and selective inhibitor of PI3Kδ, a key enzyme involved in immune cell function. [] This compound exhibits a favorable safety profile compared to first-generation PI3Kδ inhibitors and is currently in clinical trials for treating primary Sjögren's syndrome and APDS/PASLI. []
  • Compound Description: This research investigates a series of 5,6,7,8‐tetrahydropyrido[4,3‐d]pyrimidines as antagonists of the TWIK‐related acid‐sensitive K+ (TASK-3) ion channel. [] These channels regulate neuronal activity and represent potential therapeutic targets for neurological disorders. [] The study identifies potent and selective inhibitors with promising pharmacological properties and demonstrates their ability to modulate sleep architecture in rodent models. []
  • Compound Description: PKTHPP is a potent inhibitor of TASK-1 and TASK-3 potassium channels and has been identified as a breathing stimulant. [] Research suggests that PKTHPP binds to a specific site within the channel pore, inhibiting its function and leading to respiratory stimulation. []

β-D-ribofuranosyl-2-hydroxy-8(1,2,4)triazolo[1,5-c]pyrimidine and 2-(2-hydroxyethoxymethyl)-8-hydroxy[1,2,4]TRIAZOLO[1,5-C]Pyrimidine

  • Compound Description: This series explores the synthesis of C-nucleosides based on the hydroxy-8 (1,2,4)triazolo[1,5-c]pyrimidine scaffold, highlighting the potential for incorporating this heterocyclic system into biologically relevant molecules. []

Ethyl 5-oxo-1-aryl-6,7,8-triphenyl-1,5,6,9-tetrahydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives

  • Compound Description: This series of compounds was synthesized through a one-pot, three-component reaction using aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst under solvent-free conditions. [] The synthesis involved reacting

Properties

CAS Number

210538-68-4

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H

InChI Key

NMBJBSQBCVWFMH-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=CN=C21.Cl

Canonical SMILES

C1CNCC2=CN=CN=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.